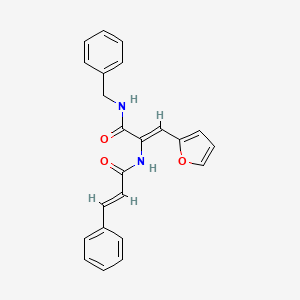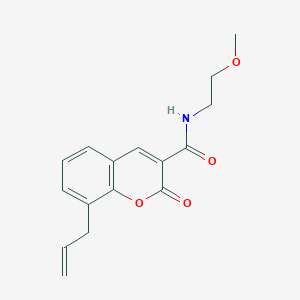![molecular formula C17H18I2N2O B5145358 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)
2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as GR-65630, is a potent and selective antagonist of the 5-HT3 receptor. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol acts as a competitive antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. By blocking the activation of this receptor, 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol reduces the transmission of signals that are associated with nausea, vomiting, and anxiety.
Biochemical and Physiological Effects:
2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the frequency and intensity of chemotherapy-induced emesis, as well as the symptoms of irritable bowel syndrome. In addition, 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments include its potency and selectivity for the 5-HT3 receptor, as well as its well-established pharmacology and safety profile. However, the limitations of using 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments include its moderate yield and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for research on 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of more potent and selective analogs of the compound. In addition, there is a need for further investigation into the mechanism of action of 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, as well as its potential use in the treatment of other medical conditions, such as depression and schizophrenia. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in humans, in order to determine its optimal dosing and administration regimen.
Métodos De Síntesis
The synthesis of 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves the reaction of 2,4-diiodophenol with 2-(3-pyridinyl)-1-piperidinylmethanol in the presence of a base, followed by purification using column chromatography. The yield of the final product is moderate, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety disorders. In addition, 2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been investigated for its potential use in the treatment of substance abuse disorders, such as alcohol and nicotine addiction.
Propiedades
IUPAC Name |
2,4-diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18I2N2O/c18-14-8-13(17(22)15(19)9-14)11-21-7-2-1-5-16(21)12-4-3-6-20-10-12/h3-4,6,8-10,16,22H,1-2,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIRZWIKDTASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=C(C(=CC(=C3)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18I2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)
![N-benzyl-3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5145303.png)
![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)

![4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5145313.png)
![N-(3-cyanophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5145314.png)
![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5145336.png)

![ethyl 5-chloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5145345.png)
![benzyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5145349.png)
![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)
![N-(2-methoxyethyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B5145367.png)
![4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B5145384.png)